molecular formula C20H19N3O4 B5560742 N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

Cat. No. B5560742
M. Wt: 365.4 g/mol
InChI Key: XUDPLLDWAAVQEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide, involves crystallization processes that are facilitated by hydrogen-bonded dimer formations and π–π interactions, providing insights into potential synthesis pathways for N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide (Kranjc et al., 2012).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the interactions and stability of the compound. Studies on similar compounds reveal that supramolecular aggregation is controlled by a combination of π–π interactions and weak C-H···O hydrogen bonding, which could also be relevant for the molecular structure analysis of N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide (Kranjc et al., 2012).

Chemical Reactions and Properties

The Bischler-Napieralski reaction, used in the synthesis of pyrroles from N-(4-aryl-4-hydroxybutyl)benzamides, illustrates a method that could potentially be applied or adapted for reactions involving N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide to obtain derivatives or related compounds (Browne et al., 1981).

Physical Properties Analysis

The analysis of physical properties such as solubility, melting point, and crystallization behavior can be inferred from related studies on compounds like methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate, which offer insights into the expected physical characteristics of N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide (Kranjc et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other chemical entities, can be closely related to the structural and electronic configuration of the molecule. For instance, the reactivity of N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide may be influenced by the presence of dimethoxy and pyridazinyl groups, as seen in other compounds with similar functional groups (Zhou et al., 2008).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-13-4-11-19(23-22-13)27-15-7-5-14(6-8-15)20(24)21-17-10-9-16(25-2)12-18(17)26-3/h4-12H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDPLLDWAAVQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

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